
1-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-Methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₅N₃ (CAS: 66121-71-9) . It belongs to the pyrazole class, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound is substituted with a methyl group at the 1-position and a nitrile (-CN) group at the 4-position (Figure 1).
Preparation Methods
Conventional Synthesis Using Malononitrile and Methylhydrazine
Reaction Overview:
The synthesis of 1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile with methylhydrazine under controlled conditions. This method employs a stepwise approach with intermediate purification to ensure high product yield.
- Formation of Intermediate:
- Malononitrile reacts with an aldehyde (if applicable) in the presence of a base, such as sodium ethoxide, to form a heteroarylidene malononitrile intermediate.
- Cyclization with Methylhydrazine:
- The intermediate is treated with methylhydrazine, leading to cyclization and the formation of the pyrazole ring.
- Solvent: Tetrahydrofuran (THF) or ethanol.
- Temperature: 0–20°C for intermediate formation; reflux conditions for cyclization.
- Catalyst: Triethylamine or sodium ethoxide.
- Duration: Approximately 3–5 hours for complete reaction.
- Yield: Typically ranges from 60% to 80%.
- Purification: Recrystallization using solvents like hexane and ethyl acetate or silica gel column chromatography.
- Straightforward procedure.
- Moderate to high yields.
Microwave-Assisted Synthesis
Reaction Overview:
Microwave-assisted synthesis offers a rapid and efficient method for preparing pyrazole derivatives, including this compound. This method significantly reduces reaction time while maintaining high yields.
- Reactants Setup:
- A mixture of malononitrile, methylhydrazine, and a catalytic base (e.g., sodium ethoxide) is prepared in an appropriate solvent like ethanol.
-
- The reaction mixture is subjected to microwave irradiation at low power (e.g., 210 W) for a short duration (10–15 minutes).
Cyclization and Product Formation:
- The reaction leads to cyclization, forming the desired pyrazole derivative.
- Solvent: Ethanol or methanol.
- Microwave Power: ~210 W.
- Duration: 10–15 minutes.
- Catalyst/Base: Sodium ethoxide or potassium carbonate.
- Yield: High yields (~85%–90%) due to efficient energy transfer.
- Purification: Simple recrystallization using ethanol or water/ethanol mixtures.
- Short reaction time.
- Higher yields compared to conventional methods.
- Environmentally friendly due to reduced solvent use and energy consumption.
Comparison of Methods
Aspect | Conventional Method | Microwave-Assisted Method |
---|---|---|
Reaction Time | 3–5 hours | 10–15 minutes |
Yield | Moderate (60%–80%) | High (85%–90%) |
Energy Efficiency | Low | High |
Environmental Impact | Higher solvent use | Reduced solvent use |
Purification Complexity | Moderate | Simplified |
Notes on Characterization
The synthesized compound is typically characterized using:
- NMR Spectroscopy: $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm the structure by analyzing chemical shifts corresponding to the pyrazole ring and nitrile group.
- IR Spectroscopy: Identifies functional groups such as the nitrile stretch (~2200 cm$$^{-1}$$).
- Mass Spectrometry: Confirms molecular weight and purity.
- Melting Point Analysis: Assesses compound purity post-synthesis.
Chemical Reactions Analysis
Reduction of the Cyano Group
The nitrile functionality undergoes reduction to form primary amines under strong reducing conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Lithium aluminum hydride (LiAlH₄) | THF, reflux | 1-Methyl-1H-pyrazole-4-methanamine | 72% |
This reaction proceeds via nucleophilic attack of hydride on the electrophilic carbon of the nitrile, generating an intermediate imine that hydrolyzes to the amine.
Nucleophilic Addition Reactions
The cyano group participates in nucleophilic additions, forming derivatives such as amidoximes and amidrazones:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydroxylamine | Ethanol, 80°C | 1-Methyl-1H-pyrazole-4-amidoxime | 65% | |
Hydrazine hydrate | Water, rt | 1-Methyl-1H-pyrazole-4-amidrazone | 58% |
These reactions exploit the electrophilic nature of the nitrile carbon, enabling the formation of N–C bonds with nitrogen-based nucleophiles .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes regioselective substitution at the C-5 position due to electron-withdrawing effects of the nitrile group:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Bromine (Br₂) | Acetic acid, 0°C | 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | 85% | |
Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hr | 5-Nitro-1-methyl-1H-pyrazole-4-carbonitrile | 78% |
The nitrile group deactivates the ring, directing electrophiles to the meta position (C-5) .
Cross-Coupling Reactions
Halogenated derivatives enable transition metal-catalyzed couplings:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki coupling | 5-Bromo derivative, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-1-methyl-1H-pyrazole-4-carbonitrile | 89% |
For example, coupling with phenylboronic acid introduces aryl groups at C-5 .
Cyclization and Heterocycle Formation
The nitrile group facilitates cyclization to form fused heterocycles:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ethylene diamine | DMF, 120°C, 6 hr | Pyrazolo[4,3-c]pyrimidine derivative | 63% |
This reaction involves nucleophilic attack of the amine on the nitrile, followed by intramolecular cyclization .
Diaminomethylation
The compound reacts with formaldehyde and secondary amines to form aminomethylated products:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Formaldehyde, dimethylamine | DMF, 50°C, 2 hr | 1-Methyl-1H-pyrazole-4-(N,N-dimethylaminomethyl)carbonitrile | 84% |
This Mannich-type reaction introduces an aminomethyl group at the nitrile-bearing carbon .
Oxidation Reactions
While the nitrile group is oxidation-resistant, the pyrazole ring can undergo side-chain oxidation:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄, H₂SO₄ | 100°C, 4 hr | 1-Methyl-1H-pyrazole-4-carboxylic acid | 41% |
Oxidation converts the methyl group to a carboxylic acid under acidic conditions .
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic applications. It serves as a precursor for the synthesis of various pyrazole derivatives that have demonstrated biological activities, including:
- Anti-inflammatory Activity : Research has shown that derivatives of 1-methyl-1H-pyrazole-4-carbonitrile exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this precursor have been tested using carrageenan-induced rat paw edema models, showing promising results compared to standard anti-inflammatory drugs like diclofenac .
- Anticancer Properties : Several studies have indicated that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, a series of amide derivatives derived from 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were evaluated against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines, revealing notable cytotoxic activity .
Agricultural Chemistry
This compound is also utilized in agricultural applications, particularly in the development of fungicides. The compound's derivatives are involved in synthesizing fungicidal agents that are essential for crop protection. The production process for these agents has been optimized to enhance yield and reduce environmental impact through innovative synthesis methods .
Table 1: Biological Activities of Pyrazole Derivatives
Table 2: Synthesis Methods for this compound Derivatives
Case Study 1: Anticancer Activity Evaluation
In a study conducted by Cankara Pirol et al., a series of novel amide derivatives were synthesized from this compound and tested against various cancer cell lines. The study found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .
Case Study 2: Development of Fungicides
A patent describes a novel process for synthesizing fungicides from the derivatives of this compound. This process emphasizes environmentally friendly methods using carbonic acid generated in situ, which not only improves yield but also reduces waste significantly compared to traditional methods .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features:
- Pyrazole core : Provides aromatic stability and sites for functionalization.
- Methyl group (1-position) : Enhances lipophilicity and influences steric interactions.
- Nitrile group (4-position) : Imparts polarity and serves as a reactive handle for further derivatization.
This compound is widely used as a building block in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its commercial availability (e.g., CymitQuimica ) underscores its importance in industrial and academic research.
The structural and functional properties of 1-methyl-1H-pyrazole-4-carbonitrile can be contextualized by comparing it to analogs with variations in substituents, positions, or heterocyclic frameworks. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Insights:
Substituent Effects :
- Electron-withdrawing groups (e.g., -CN) : Increase reactivity in nucleophilic substitutions. The nitrile in this compound facilitates transformations into amines or carboxylic acids .
- Halogen substituents (e.g., iodine) : As seen in 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, halogens enable Suzuki-Miyaura couplings, expanding utility in medicinal chemistry .
- Aromatic moieties (e.g., furan, benzyl) : Enhance biological activity by interacting with hydrophobic pockets in enzymes or receptors .
Positional Isomerism :
- Moving the nitrile from the 4- to the 3-position (e.g., 1-methyl-1H-pyrazole-3-carbonitrile) alters electronic distribution and biological target affinity .
Biological Activity: Antimicrobial Activity: Benzyl-substituted derivatives (e.g., 1-benzyl-1H-pyrazole-4-carbonitrile) show broader spectra due to increased membrane penetration . Anticancer Potential: Furan-containing analogs (e.g., 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile) inhibit cancer cell proliferation via kinase modulation .
Biological Activity
1-Methyl-1H-pyrazole-4-carbonitrile (MP4C) is an organic compound with a variety of biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Synthesis
This compound has the chemical formula C5H5N3 and is characterized by a pyrazole ring with a methyl group and a cyano group attached. Various synthetic approaches have been explored to obtain this compound, often involving the reaction of hydrazines with carbonyl compounds or nitriles under specific conditions to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including MP4C, exhibit significant antimicrobial properties. For instance, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 μg/mL to 2048 μg/mL, indicating a broad spectrum of activity against various microbial strains .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
MP4C | 4 - 2048 | Gram-positive & Gram-negative bacteria |
2,3-Dihydro Derivatives | 12.21 - 12.88 | DPPH free radical |
Antioxidant Activity
The antioxidant capacity of MP4C has also been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for the antioxidant activity of synthesized derivatives were found to be in the range of 12.21–12.88 μg/mL, suggesting that these compounds can effectively scavenge free radicals and may provide protective effects against oxidative stress .
Table 2: Antioxidant Activity Assessment
Compound | IC50 (μg/mL) | Mechanism |
---|---|---|
MP4C Derivatives | 12.21 - 12.88 | DPPH scavenging |
Case Studies and Research Findings
- Fungicidal Activities : A study focused on the fungicidal properties of pyrazole derivatives indicated that compounds like MP4C showed moderate activity against Botrytis cinerea, a significant plant pathogen. Molecular docking studies suggested that the difluoromethyl group in related compounds plays a crucial role in their bioactivity .
- Therapeutic Applications : MP4C has been investigated for its therapeutic potential in treating inflammatory diseases such as ulcerative colitis and Crohn's disease. Its effectiveness in modulating immune responses makes it a candidate for further research in gastrointestinal disorders .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For example, electron-withdrawing substituents have been shown to increase potency against certain pathogens, emphasizing the need for careful design in drug development .
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazole-4-carbonitrile and its derivatives in academic research?
Basic Methodology
The synthesis of this compound derivatives typically involves:
- Triazenylpyrazole precursors : Reacting triazenyl intermediates with azido(trimethyl)silane and trifluoroacetic acid (TFA) under controlled heating (50°C) to introduce azide groups (88% yield) .
- Heterocyclic hybrid formation : Utilizing click chemistry or cyclocondensation reactions with aldehydes, malononitrile, or hydrazine hydrate to form triazole-pyrazole hybrids or macrocycles .
- Catalytic methods : Biocatalysts like guar gum have been employed for eco-friendly synthesis of pyrazole derivatives via one-pot multicomponent reactions .
Example Protocol
For 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile :
- Dissolve triazenyl precursor in CH₂Cl₂, add azido(trimethyl)silane (7.5 equiv) and TFA (10 equiv).
- Heat at 50°C for 16 hours, purify via silica gel chromatography (cyclohexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
Basic Characterization
Key methods include:
- ¹H/¹³C NMR : Look for characteristic signals:
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and azide (N₃) peaks at ~2139 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .
Advanced Analysis
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in macrocyclic or poly-substituted derivatives .
- X-ray crystallography : Determine absolute configuration for novel derivatives (e.g., macrocycles) .
Q. What advanced strategies enable the incorporation of this compound into macrocyclic frameworks?
Methodology
- Imidate intermediates : React 3-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile with hydrazine hydrate to form 14-membered hexaazamacrocycles (Scheme 2, ).
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link pyrazole-azide derivatives with alkyne-functionalized macrocycles .
Key Considerations
- Optimize reaction time (72 hours for azide formation) .
- Monitor reaction progress via LC-MS or TLC to prevent over-functionalization .
Q. How can researchers safely optimize azide-functionalized derivatives of this compound?
Advanced Safety and Yield Optimization
- Azide handling : Use azido(trimethyl)silane in a fume hood due to explosive risks. Avoid high concentrations and sudden temperature changes .
- Yield improvement :
Typical Yields
Derivative | Yield | Conditions | Reference |
---|---|---|---|
3-azido-1-(4-methylbenzyl) | 88% | 50°C, 16 h, CH₂Cl₂ | |
5-azido-1H-pyrazole-4-carbonitrile | 85% | 50°C, 72 h, CH₂Cl₂ |
Q. What role do pyrazole-4-carbonitrile derivatives play in medicinal chemistry research?
Applications
- Enzyme inhibitors : Serve as precursors for oxadiazoles targeting cannabinoid receptors (e.g., anandamide analogs) .
- Macrocyclic drug candidates : Act as building blocks for antimicrobial or anticancer agents (e.g., hexaazamacrocycles) .
Case Study
- 5-Amino-pyrazole-4-carbonitrile derivatives : Used in synthesizing triazole hybrids with potential anti-inflammatory activity .
Q. How to resolve contradictions in spectroscopic data for novel pyrazole-4-carbonitrile derivatives?
Advanced Troubleshooting
- Contradictory NMR peaks : Compare experimental data with computed chemical shifts (DFT calculations) or rerun spectra in alternative solvents (DMSO-d₆ vs. CDCl₃) .
- Ambiguous IR bands : Confirm nitrile vs. azide peaks by spiking with authentic standards .
- HRMS validation : Ensure observed m/z matches theoretical values within <5 ppm error .
Properties
IUPAC Name |
1-methylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBQNKBEGIMBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508789 | |
Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-71-9 | |
Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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